molecular formula C12H12N2OS B12271004 2(1H)-Pyrimidinethione,6-(4-methoxyphenyl)-4-methyl-

2(1H)-Pyrimidinethione,6-(4-methoxyphenyl)-4-methyl-

Cat. No.: B12271004
M. Wt: 232.30 g/mol
InChI Key: YBMYZPJFBAIAFZ-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinethione,6-(4-methoxyphenyl)-4-methyl- is a heterocyclic compound that belongs to the pyrimidinethione family. This compound is characterized by the presence of a pyrimidine ring with a thione group at the second position, a 4-methyl group, and a 6-(4-methoxyphenyl) substituent. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinethione,6-(4-methoxyphenyl)-4-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with acetone and ammonium acetate to form an intermediate, which is then subjected to further reactions to introduce the thione group and the methyl substituent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinethione,6-(4-methoxyphenyl)-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products Formed

Scientific Research Applications

2(1H)-Pyrimidinethione,6-(4-methoxyphenyl)-4-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinethione,6-(4-methoxyphenyl)-4-methyl- involves its interaction with various molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Pyrimidinethione,6-(4-methoxyphenyl)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methyl and 6-(4-methoxyphenyl) groups enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

4-(2-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione

InChI

InChI=1S/C12H12N2OS/c1-8-7-10(14-12(16)13-8)9-5-3-4-6-11(9)15-2/h3-7H,1-2H3,(H,13,14,16)

InChI Key

YBMYZPJFBAIAFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=S)N1)C2=CC=CC=C2OC

Origin of Product

United States

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